molecular formula C15H33N B1195383 Pentadecylamine CAS No. 2570-26-5

Pentadecylamine

Cat. No.: B1195383
CAS No.: 2570-26-5
M. Wt: 227.43 g/mol
InChI Key: JPZYXGPCHFZBHO-UHFFFAOYSA-N
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Description

Pentadecylamine (PDDA) is a versatile and widely used surfactant in industrial applications. It is a branched aliphatic amine that has been used for decades in various industries, including pharmaceutical, food, and cosmetic. It is also used in laboratory experiments for the synthesis of various compounds, and for the study of biochemical and physiological effects.

Scientific Research Applications

  • Surfactant Synthesis : Pentadecylamine derivatives, such as 3-Pentadecylcyclohexylamines, are synthesized using crude cashew nutshell liquid, showcasing its application in creating surfactants. This process is significant in the field of green chemistry, contributing to the development of environmentally friendly and sustainable chemical processes (Bragoni et al., 2018).

  • Pharmacological Research : this compound has implications in pharmacological research. For instance, in studies of drug discovery and development, compounds like this compound can play a role in creating new therapeutic agents (Drews, 2000).

  • Material Science : Research in material science utilizes this compound, such as in the study of binary liquid mixtures with n-alkylamines for understanding their thermodynamic properties (Otín et al., 1987).

  • Biomedical Applications : this compound is also studied for its potential biomedical applications. For example, its derivatives are investigated for antisickling activity in traditional medicinal plants (Mpiana et al., 2008).

  • Nanotechnology : In the field of nanotechnology, this compound is explored for particle engineering in biomedicine, especially in biosensing, bioimaging, and disease treatment (Wu et al., 2021).

  • Immunology : It is used in immunological research, such as studying contact sensitivity and immunologic unresponsiveness in guinea pigs to components like pentadecylcatechol, which is related to this compound (Bowser & Baer, 1963).

  • Inhibitors in Biochemistry : this compound is found to be a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase, which has implications in biochemistry and pharmacology (Yamano et al., 2012).

  • Polymer Science : Its application extends to polymer science, where it is used in studies like the polymerization of 2-pentadecylaniline monolayers at fluid surfaces, contributing to the understanding of polymerization kinetics and thermodynamics (Bodalia & Duran, 1993).

  • Chemical Sensors : this compound-related compounds are used in the development of sensors, such as a hydrogen ion-selective liquid-membrane electrode (Schulthess et al., 1981).

  • Nanoparticle Research : It is also involved in nanoparticle research, as seen in studies like the formation and electron diffraction of ordered superlattices of amine-stabilized gold nanocrystals (Brown & Hutchison, 2001).

Safety and Hazards

Pentadecylamine is moderately toxic by oral ingestion and highly toxic by inhalation . When heated to decomposition, it emits toxic fumes of nitrogen oxides . Vapors may travel to a source of ignition and flash back . The container may explode in the heat of fire . Vapor explosion hazard exists indoors, outdoors, or in sewers . Runoff to sewer may create a fire or explosion hazard .

Mechanism of Action

Target of Action

Pentadecylamine is a type of fatty amine . Fatty amines are typically prepared from the more abundant fatty acids, with vegetable or seed-oils being the ultimate starting material . .

Mode of Action

This compound, like other amines, has the ability to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic components in biological systems, potentially influencing pH-dependent processes.

Action Environment

Environmental factors such as pH and temperature could potentially influence the action, efficacy, and stability of this compound. For instance, its ability to neutralize acids suggests that it may be more active in acidic environments . .

Properties

IUPAC Name

pentadecan-1-amine
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InChI

InChI=1S/C15H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-16H2,1H3
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InChI Key

JPZYXGPCHFZBHO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCN
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Molecular Formula

C15H33N
Record name PENTADECYLAMINE
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DSSTOX Substance ID

DTXSID8062529
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Molecular Weight

227.43 g/mol
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Physical Description

Pentadecylamine appears as a flake solid. (EPA, 1998), Solid; [HSDB] Colorless solidified mass or fragments; mp = 35 deg C; [MSDSonline]
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Boiling Point

585.7 °F at 760 mmHg (EPA, 1998), 307.6 °C
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Density

0.8104 at 68 °F (EPA, 1998) - Less dense than water; will float
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Vapor Pressure

0.000714 [mmHg]
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Color/Form

Flakes

CAS No.

2570-26-5
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Melting Point

99.1 °F (EPA, 1998), 37.3 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of pentadecylamine in nanoparticle synthesis?

A1: this compound acts as a capping agent and stabilizing ligand in gold nanoparticle synthesis. It adsorbs onto the surface of the growing nanoparticles, preventing uncontrolled aggregation and influencing their final size and morphology. For instance, in the presence of 1,2-tetradecanediol as a reducing agent, this compound helps control the growth of gold nanoparticles, yielding highly monodisperse, cuboidal nanoparticles.

Q2: How does the structure of this compound derivatives affect their ability to inhibit acid amidase?

A2: Research has shown that N-cyclohexanecarbonylthis compound is a potent and selective inhibitor of acid amidase. This derivative inhibits the enzyme with an IC50 of 4.5 µM without significantly affecting fatty acid amide hydrolase (FAAH) activity even at concentrations as high as 100 µM. The specific structural features responsible for this selectivity and potency require further investigation.

Q3: Can this compound be used to study the biological roles of different amidases?

A3: Yes, the selective inhibition of acid amidase by N-cyclohexanecarbonylthis compound makes it a valuable tool for differentiating the activity of acid amidase from FAAH in various cells and tissues. This selectivity allows researchers to investigate the distinct roles of these enzymes in N-acylethanolamine metabolism.

Q4: What are the thermodynamic properties of this compound in binary mixtures?

A4: Studies have investigated the excess molar enthalpies (HE) of binary mixtures containing this compound and n-hexadecane. The HE values provide insights into the energetic interactions between the components in the mixture. Similar studies have explored the static dielectric constants (εs) of binary mixtures of this compound and n-dodecane at various temperatures, offering information about the solution's polarity and molecular interactions.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Common spectroscopic techniques for characterizing this compound include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify individual components within a mixture, such as the natural dye extracted from Senna siamea pods, where this compound derivatives have been identified.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and resolution for complex mixtures, further aiding in the identification and quantification of this compound and its derivatives.

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